REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7](C(=O)C)=[CH:6][CH:5]=1.[C:15]([O-])(=O)[CH3:16].[NH4+].C([BH3-])#[N:21].[Na+]>CO>[F:14][C:2]([F:1])([F:13])[O:3][C:4]1[CH:5]=[C:6]([CH:15]([NH2:21])[CH3:16])[CH:7]=[CH:8][CH:9]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)C(C)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture concentrated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in Et2O (10 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 2 M aqueous HCl (3×5 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (4×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C(C=CC1)C(C)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |